molecular formula C19H20F2N2O2 B5636259 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-difluorobenzyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-difluorobenzyl)piperazine

Cat. No.: B5636259
M. Wt: 346.4 g/mol
InChI Key: TYJVGABTKVOWQH-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-difluorobenzyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with benzodioxole and difluorobenzyl groups. Compounds with such structures are often studied for their potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-difluorobenzyl)piperazine typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized from catechol through a series of reactions including methylation and cyclization.

    Preparation of the Piperazine Derivative: The piperazine ring can be functionalized with the difluorobenzyl group through nucleophilic substitution reactions.

    Coupling Reaction: The final step involves coupling the benzodioxole intermediate with the piperazine derivative under suitable conditions, such as using a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-difluorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzodioxole or difluorobenzyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenated solvents and bases like sodium hydride.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-difluorobenzyl)piperazine would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-benzodioxol-5-ylmethyl)-4-benzylpiperazine: Lacks the difluorobenzyl group.

    1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorobenzyl)piperazine: Contains a chlorobenzyl group instead of difluorobenzyl.

    1-(1,3-benzodioxol-5-ylmethyl)-4-(4-fluorobenzyl)piperazine: Contains a monofluorobenzyl group.

Uniqueness

The presence of both benzodioxole and difluorobenzyl groups in 1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-difluorobenzyl)piperazine may confer unique chemical and biological properties, such as increased lipophilicity or specific interactions with biological targets.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-difluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O2/c20-16-3-2-15(17(21)10-16)12-23-7-5-22(6-8-23)11-14-1-4-18-19(9-14)25-13-24-18/h1-4,9-10H,5-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJVGABTKVOWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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